

# PVD-06: A Chemical Probe for Interrogating PTPN2 Biology

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## Compound of Interest

Compound Name: PVD-06

Cat. No.: B12372737

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## Introduction

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2), also known as T-cell protein tyrosine phosphatase (TC-PTP), is a critical negative regulator of various signaling pathways, including the JAK/STAT and T-cell receptor (TCR) signaling cascades.<sup>[1][2][3]</sup> Its role in modulating immune responses has identified it as a compelling target for cancer immunotherapy.<sup>[4][5]</sup> **PVD-06** is a potent and subtype-selective chemical probe that mediates the degradation of PTPN2.<sup>[4]</sup> Developed as a heterobifunctional degrader, **PVD-06** utilizes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of PTPN2.<sup>[4]</sup> This targeted degradation provides a powerful tool for researchers to investigate the biological functions of PTPN2 in various cellular contexts. These application notes provide detailed protocols for the use of **PVD-06** as a chemical probe for PTPN2 biology.

## Data Presentation

### Table 1: In Vitro Potency and Selectivity of PVD-06

Parameter	Cell Line	Value	Reference
PTPN2 Degradation DC <sub>50</sub>	Jurkat	217 nM	[2]
PTP1B Degradation DC <sub>50</sub>	Jurkat	> 13 µM	[2]
PTPN2/PTP1B Selectivity Index	Jurkat	> 60-fold	[4]

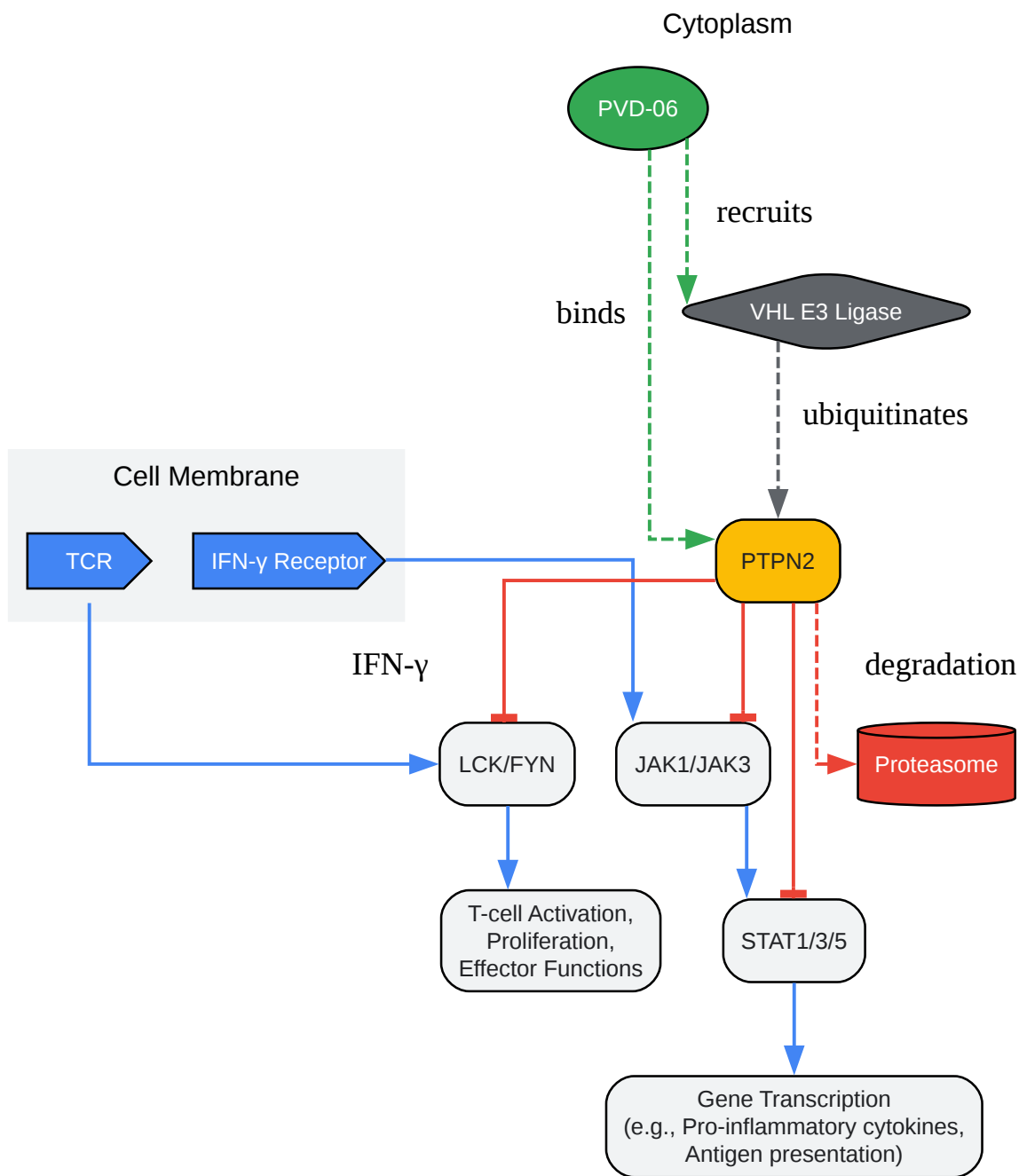
**Table 2: Cellular Activity of a Representative PTPN2/N1 Degradar (Cmpd-1) in B16F10 Cells**

Parameter	Value	Reference
PTPN2 Degradation DC <sub>50</sub> (HiBiT assay)	0.044 µM	[6]
PTPN1 Degradation DC <sub>50</sub> (Western Blot)	Comparable to PTPN2	[6]
pSTAT1 HTRF IC <sub>50</sub>	Not explicitly stated for PVD-06, but degraders enhance pSTAT1 signaling	[3]

## Signaling Pathways and Experimental Workflows

### PTPN2 Signaling Pathway

Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) is a key negative regulator in multiple signaling pathways. It directly dephosphorylates and inactivates Janus kinases (JAK1, JAK3) and Signal Transducers and Activators of Transcription (STAT1, STAT3, STAT5), thereby dampening cytokine signaling, such as the interferon-gamma (IFN-γ) pathway.[7] PTPN2 also negatively regulates T-cell receptor (TCR) signaling by dephosphorylating and inactivating Src family kinases like LCK and FYN.[6] By degrading PTPN2, **PVD-06** removes this inhibitory control, leading to enhanced downstream signaling, which can promote anti-tumor immunity.

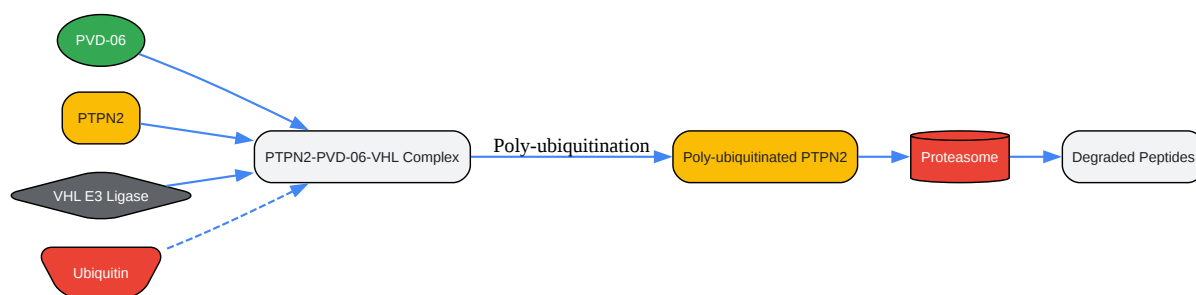


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Caption: PTPN2 negatively regulates TCR and IFN-γ signaling.

## PVD-06 Mechanism of Action

**PVD-06** is a heterobifunctional degrader that co-opts the cell's natural protein disposal machinery. It simultaneously binds to PTPN2 and the VHL E3 ubiquitin ligase, forming a ternary complex. This proximity induces the poly-ubiquitination of PTPN2, marking it for degradation by the 26S proteasome. The degradation of PTPN2 removes its phosphatase activity, leading to the sustained phosphorylation and activation of its downstream targets.



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Caption: **PVD-06** induces proteasomal degradation of PTPN2.

## Experimental Protocols

### Cellular PTPN2 Degradation Assay

This protocol describes the evaluation of **PVD-06**-induced PTPN2 degradation in a cellular context using Western blotting.

#### a. Cell Culture and Treatment:

- Culture Jurkat cells (or other suitable cell lines) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Seed cells at a density of 1 x 10<sup>6</sup> cells/mL in a 6-well plate.

- Treat cells with varying concentrations of **PVD-06** (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

b. Cell Lysis:

- Harvest cells by centrifugation at 300 x g for 5 minutes.
- Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA lysis buffer (e.g., Thermo Fisher Scientific, Cat# 89900) containing a protease inhibitor cocktail (e.g., Sigma-Aldrich, Cat# P8340).
- Incubate on ice for 30 minutes with intermittent vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit (e.g., Thermo Fisher Scientific, Cat# 23225).

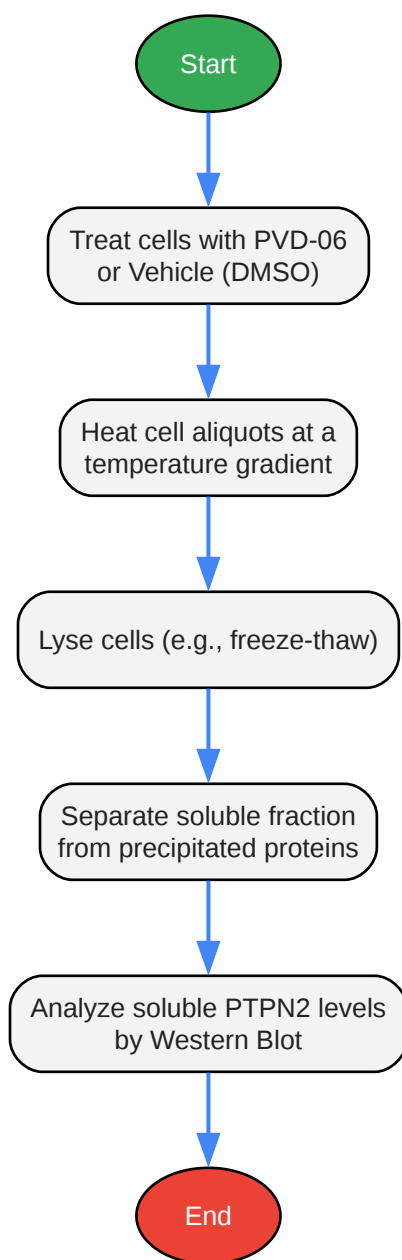
c. Western Blotting:

- Normalize protein concentrations for all samples.
- Prepare samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.
- Perform electrophoresis to separate the proteins.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against PTPN2 (e.g., Proteintech, Cat# 11214-1-AP, 1:1000 dilution) overnight at 4°C.

- Incubate with a loading control antibody, such as GAPDH (e.g., Proteintech, Cat# 60004-1-Ig, 1:5000 dilution) or Vinculin.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
- Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct engagement of **PVD-06** with PTPN2 in a cellular environment.<sup>[5][8][9]</sup> Ligand binding stabilizes the target protein, resulting in a higher melting temperature.



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Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

a. Cell Treatment and Heating:

- Treat cultured cells with **PVD-06** (e.g., 1  $\mu$ M) or vehicle (DMSO) for 1-2 hours.
- Harvest and resuspend the cells in PBS containing a protease inhibitor cocktail.

- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[7]

b. Lysis and Protein Analysis:

- Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
- Transfer the supernatant to new tubes and analyze the amount of soluble PTPN2 by Western blotting as described in Protocol 1.
- Plot the band intensity of soluble PTPN2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the **PVD-06**-treated samples indicates target engagement.

## In Vivo PTPN2 Degradation and Pharmacodynamic Study

This protocol outlines a procedure to assess the in vivo efficacy of **PVD-06** in a mouse model.

a. Animal Model and Dosing:

- Use an appropriate mouse model, such as C57BL/6 mice for syngeneic tumor models (e.g., B16F10 melanoma).
- For a representative study, a dosing regimen similar to that used for other PTPN2/N1 degraders can be adapted: administer **PVD-06** intravenously (IV) at a dose of 100 mg/kg every 4 days.[3][6]
- Include a vehicle-treated control group.

b. Sample Collection and Analysis:

- At the end of the treatment period (e.g., 2 hours after the final dose), euthanize the mice.

- Harvest spleens or tumors and prepare single-cell suspensions.
- For splenocytes, lyse red blood cells using an RBC lysis buffer.
- Lyse the cells and perform Western blotting for PTPN2 and downstream signaling molecules (e.g., phosphorylated STAT1) as described in Protocol 1 to assess target degradation and pharmacodynamic effects.

c. Tumor Growth Inhibition Studies:

- For cancer immunotherapy studies, implant tumor cells (e.g., B16F10) subcutaneously into C57BL/6 mice.
- Once tumors are established, randomize mice into treatment groups (e.g., vehicle, **PVD-06**, anti-PD-1 antibody, **PVD-06** + anti-PD-1 antibody).
- Administer treatments as per the defined schedule.
- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
- At the end of the study, harvest tumors and analyze the tumor microenvironment by flow cytometry or immunohistochemistry for immune cell infiltration (e.g., CD8+ T cells).

## Conclusion

**PVD-06** is a valuable chemical probe for elucidating the biological roles of PTPN2. Its high potency and selectivity for PTPN2 degradation allow for precise interrogation of PTPN2-mediated signaling pathways. The protocols provided herein offer a framework for utilizing **PVD-06** to study PTPN2 function in vitro and in vivo, with potential applications in cancer immunology and drug development. Researchers should optimize these protocols for their specific cell types and experimental conditions.

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